molecular formula C18H18N2O2S2 B6574417 N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017663-28-3

N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No. B6574417
CAS RN: 1017663-28-3
M. Wt: 358.5 g/mol
InChI Key: WYQCCTPLTCLERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is an organic compound that has been studied for its potential medicinal and therapeutic uses. It is a colorless solid that is insoluble in water, but soluble in organic solvents. The compound has been studied for its ability to act as an anti-inflammatory, anti-bacterial, and anti-cancer agent. It has been found to be effective in treating a variety of diseases and conditions, including cancer, inflammatory bowel disease, and rheumatoid arthritis.

Scientific Research Applications

N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has been studied for its potential medicinal and therapeutic uses. It has been studied for its ability to act as an anti-inflammatory, anti-bacterial, and anti-cancer agent. It has been found to be effective in treating a variety of diseases and conditions, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In addition, the compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting the activity of these enzymes, N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is thought to reduce inflammation, reduce the risk of cancer, and reduce the risk of neurological disorders.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and the risk of cancer, as well as reduce the risk of neurological disorders. In addition, it has been found to increase the production of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are important for the regulation of inflammation and the production of hormones.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and has been found to be effective in treating a variety of diseases and conditions. However, it is important to note that the compound has not yet been approved for human use and further research is needed to determine its safety and efficacy.

Future Directions

N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has potential for use in the treatment of a variety of diseases and conditions. Future research should focus on further exploring the compound’s anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, further research should be conducted to determine the compound’s safety and efficacy for use in humans. Other potential future directions include exploring the compound’s potential for use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, and investigating the potential for the compound to act as a neuroprotective agent. Finally, further research should be conducted to determine the optimal dosage and administration of the compound for various conditions.

Synthesis Methods

N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can be synthesized using a variety of methods. One method involves the reaction of 2-methoxyphenyl-3-thiophenecarboxamide with 1,3-dichloro-2-methyl-4-thiazole in the presence of an aromatic amine, such as aniline. This reaction results in the formation of N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-19-18(15-8-5-11-23-15)16(24-12)9-10-17(21)20-13-6-3-4-7-14(13)22-2/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQCCTPLTCLERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

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